molecular formula C23H15ClN4O B244224 N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-naphthamide

N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-naphthamide

Katalognummer B244224
Molekulargewicht: 398.8 g/mol
InChI-Schlüssel: BPGWMCAZDOLPQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-naphthamide, also known as BTA-EG6, is a small molecule compound that has been extensively studied for its potential applications in scientific research. BTA-EG6 has a unique chemical structure that allows it to bind to proteins and modify their functions, making it a valuable tool for studying various biological processes.

Wirkmechanismus

N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-naphthamide works by binding to specific amino acid residues on proteins, such as lysine or cysteine, and modifying their functions. This can lead to changes in protein activity, localization, or stability, depending on the specific protein and the site of modification.
Biochemical and Physiological Effects:
N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-naphthamide has been shown to have a range of biochemical and physiological effects, depending on the protein target. For example, N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-naphthamide modification of the protein histone H2A leads to changes in chromatin structure and gene expression, while modification of the protein tubulin affects microtubule dynamics and cell division.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-naphthamide in lab experiments is its specificity for certain amino acid residues on proteins, which allows for precise modification of specific targets. However, one limitation is that the modification may not be permanent, as the N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-naphthamide can be removed by cellular enzymes over time.

Zukünftige Richtungen

There are many potential future directions for research involving N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-naphthamide. One area of interest is the development of new N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-naphthamide derivatives with improved properties, such as increased stability or higher affinity for specific protein targets. Another direction is the application of N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-naphthamide in live-cell imaging, which would allow researchers to track protein movement and interactions in real time. Additionally, N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-naphthamide could be used in drug discovery efforts, as it can modify protein targets that are involved in various diseases.

Synthesemethoden

N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-naphthamide can be synthesized using a variety of methods, including the reaction of 6-chloro-2-phenyl-2H-1,2,3-benzotriazole with 2-naphthoic acid in the presence of a coupling agent such as N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting compound can then be purified using chromatography techniques such as column chromatography or HPLC.

Wissenschaftliche Forschungsanwendungen

N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-naphthamide has been used in a wide range of scientific research applications, including protein labeling, protein-protein interaction studies, and protein purification. By attaching N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-naphthamide to a specific protein, researchers can track its movement within cells or tissues, identify interacting proteins, and isolate the protein of interest for further analysis.

Eigenschaften

Molekularformel

C23H15ClN4O

Molekulargewicht

398.8 g/mol

IUPAC-Name

N-(6-chloro-2-phenylbenzotriazol-5-yl)naphthalene-2-carboxamide

InChI

InChI=1S/C23H15ClN4O/c24-19-13-21-22(27-28(26-21)18-8-2-1-3-9-18)14-20(19)25-23(29)17-11-10-15-6-4-5-7-16(15)12-17/h1-14H,(H,25,29)

InChI-Schlüssel

BPGWMCAZDOLPQO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)Cl)NC(=O)C4=CC5=CC=CC=C5C=C4

Kanonische SMILES

C1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)Cl)NC(=O)C4=CC5=CC=CC=C5C=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.